Cas no 55216-11-0 (Trimethyl-β-cyclodextrin)

Trimethyl-β-cyclodextrin structure
Productnaam:Trimethyl-β-cyclodextrin
Trimethyl-β-cyclodextrin Chemische en fysische eigenschappen
Naam en identificatie
-
- TRIMETHYL-BETA-CYCLODEXTRIN
- 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN
- HEPTAKIS(2,3,6-TRI-O-METHYL)-BETA-CYCLODEXTRIN
- heptakis(2,3,6-tri-O-methyl)-B-*cyclodextrin
- Trimethyl-?cyclodextrin
- 2,3,6-tri-o-methyl-β-cyclodextrin
- heptakis(2,3,6-tri-o-methyl)-β-cyclodextrin
- b-Cyclodextrin,2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G,6A,6B,6C,6D,6E,6F,6G-heneicosa-O-meth...
- b-Cyclodextrin,2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G,6A,6B,6C,6D,6E,6F,6G-heneicosa-O-methyl-
- TRIMETHYL-β-CYCLODEXTRIN
- Heptakis(2,3,6-trimethyl)-beta-cyclodextrin
- Hydrodex beta-PM
- Me21-beta-CD
- Per-O-methyl-beta-cyclodextrin
- Heptakis(2,3,6-tri-O-methyl)-
- A-cyclodextrin
- 317745Y683
- TOMBC
- Tri-O-methyl-beta-cyclodextrin
- TMe-beta-cyclodextrin
- Trimethyl-ss-cyclodextrin
- Heptakis (2,3,6-tri-O-methyl)beta cyclodexatrin
- BDBM36247
- beta-Cyclodextrin, tri-O-methyl-
- 2,3,6-Tri-O-methyl-
- Heptakis(2,3,6-tri-O-methyl)betaCD
- Heptakis(2,3,6-
- .BETA.-CYCLODEXTRIN PERMETHYL ETHER
- TRIMETHYL-.BETA.-CYCLODEXTRIN
- TRimethyl-?-cyclodextrin
- HY-W145501
- Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin, >=90%
- Heptakis(2,3,6-tri-O-methyl)- beta -cyclodextrin
- TRIMEB
- 2,3,6-TRIMETHYL-BETA-CYCLODEXTRIN
- CYDEX-.BETA.
- SCHEMBL907803
- .beta.-Cyclodextrin, 2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G,6A,6B,6C,6D,6E,6F,6G-heneicosa-O-methyl-
- T72606
- UNII-317745Y683
- Q27256017
- 55216-11-0
- CS-0214435
- TRI-O-METHYL-.BETA.-CYCLODEXTRIN
- CYDEX-BETA
- BETA-CYCLODEXTRIN PERMETHYL ETHER
- Trimethyl-
- HYDRODEX .BETA.-PM
- 2,3,6-TRIMETHYL-.BETA.-CYCLODEXTRIN
- Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin, >=98.0%
- MFCD00010728
- heptakis (2,3,6-tri-O-methyl)-beta-cyclodextrin
- BETA-CYCLODEXTRIN, 2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G,6A,6B,6C,6D,6E,6F,6G-HENEICOSA-O-METHYL-
- Trimethyl-β-cyclodextrin
-
- MDL: MFCD00010728
- Inchi: 1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1
- InChI-sleutel: DSDAICPXUXPBCC-MWDJDSKUSA-N
- LACHT: O1[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]1([H])[C@@]([H])(C([H])([H])OC([H])([H])[H])O2)OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]
Berekende eigenschappen
- Exacte massa: 1428.70000
- Monoisotopische massa: 1428.698
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 35
- Zware atoomtelling: 98
- Aantal draaibare bindingen: 28
- Complexiteit: 1800
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 35
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -3.7
- Topologisch pooloppervlak: 323
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 170-178 °C (lit.)
- Kookpunt: 1108.3±65.0 °C at 760 mmHg
- Vlampunt: 324.6±34.2 °C
- Brekindex: 160 ° (C=1, CHCl3)
- Oplosbaarheid: Extremely soluble (1000 g/l) (25 º C),
- PSA: 323.05000
- LogboekP: -1.49450
- Oplosbaarheid: Soluble in water
- Optische activiteit: [α]25/D +157±4°, c = 1% in H2O
Trimethyl-β-cyclodextrin Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Waarschuwingsverklaring:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Veiligheidsinstructies: S2-S3-S22-S24/25
- Opslagvoorwaarde:2-8°C
Trimethyl-β-cyclodextrin Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18880-1g |
TRIMETHYL-BETA-CYCLODEXTRIN |
55216-11-0 | 98% | 1g |
¥1158.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18880-5g |
TRIMETHYL-BETA-CYCLODEXTRIN |
55216-11-0 | 98% | 5g |
¥5248.0 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H811487-250mg |
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |
55216-11-0 | 98% | 250mg |
¥628.00 | 2022-01-14 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H121049-5g |
Trimethyl-β-cyclodextrin |
55216-11-0 | 98% | 5g |
¥3707.90 | 2023-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H811487-1g |
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |
55216-11-0 | 98% | 1g |
¥1,760.00 | 2022-01-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZH622-200mg |
Trimethyl-β-cyclodextrin |
55216-11-0 | 98.0%(LC) | 200mg |
¥444.0 | 2022-06-10 | |
Ambeed | A666606-1g |
Trimethyl-β-cyclodextrin |
55216-11-0 | 98% | 1g |
$79.0 | 2025-02-24 | |
Ambeed | A666606-5g |
Trimethyl-β-cyclodextrin |
55216-11-0 | 98% | 5g |
$275.0 | 2025-02-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H121049-1g |
Trimethyl-β-cyclodextrin |
55216-11-0 | 98% | 1g |
¥896.90 | 2023-09-02 | |
Aaron | AR003VST-1g |
Trimethyl-beta-cyclodextrin |
55216-11-0 | 98% | 1g |
$78.00 | 2025-01-22 |
Trimethyl-β-cyclodextrin Gerelateerde literatuur
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
-
Pradipbhai D. Kalariya,Prinesh N. Patel,Mahesh Sharma,Prabha Garg,M. V. N. Kumar Talluri RSC Adv., 2015,5, 69273-69288
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Yanping Chen,Melis S. Duyar,Vitaly V. Ordomsky,Andrei Y. Khodakov Chem. Soc. Rev., 2021,50, 2337-2366
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen oligosachariden
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Koolhydraten en koolhydraatconjugaaten oligosachariden
55216-11-0 (Trimethyl-β-cyclodextrin) Gerelateerde producten
- 4064-06-6(1,2:3,4-Di-O-isopropylidene-a-D-galactopyranose)
- 10016-20-3(α-Cyclodextrin)
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 4618-18-2(Lactulose)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 57-50-1(Sucrose, Ultra Pure)
- 32860-56-3(Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin)
- 17465-86-0(γ-Cyclodextrin)
- 63-42-3(Lactose)
- 585-88-6(Maltitol)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:55216-11-0)Trimethyl-β-cyclodextrin

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):248.0